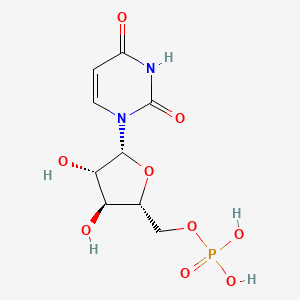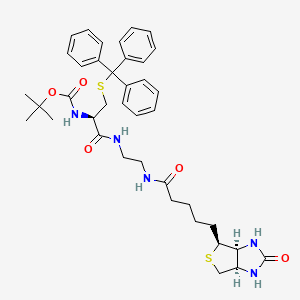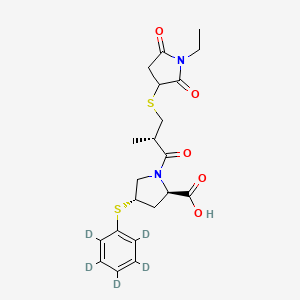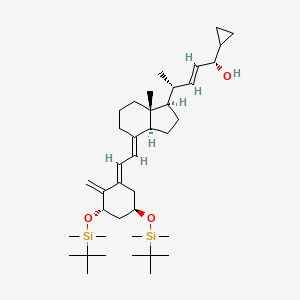
Bis-TBDMS-trans-Calcipotriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to Bis-TBDMS-trans-calcipotriol often involves regioselective cyclophosphorylation or coupling reactions that may include carbon dioxide or specific reagents like Bis(dimethylamino)phosphorodiamidate (BDMDAP) for the synthesis of high-value targets such as cyclic phosphates of myo-inositol, nucleosides, metabolites, and drug molecules (Yadav & Krishnamurthy, 2019). Another method involves using bis(piperidinedithiocarbamato)pyridinecadmium(II) as a precursor for synthesizing specific nanoparticles and thin films (Mlowe et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to this compound often showcases a complex coordination involving transition metals, as seen in compounds like bis(pyrazol-1-yl)acetates used as ligands in transition metal carbonyl chemistry (Burzlaff et al., 2001). The molecular structure is key to understanding the reactivity and the possibility of forming complexes with various metals.
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include a wide range of transformations, such as cyclophosphorylation and the formation of complexes with transition metals. These reactions underline the reagent's versatility in synthesizing cyclic phosphates and its use in transition metal carbonyl chemistry to create novel metal complexes.
Physical Properties Analysis
The physical properties of this compound derivatives are closely related to their molecular structure. For example, the steric hindrance provided by tert-butyldimethylsilyl (TBDMS) groups can influence the molecule's solubility, boiling point, and melting point. These properties are crucial in determining the conditions under which these compounds can be synthesized and handled.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the structural characteristics of this compound derivatives. The presence of TBDMS groups affects the molecule's susceptibility to nucleophilic attacks and its overall reactivity in synthetic pathways. Studies like the synthesis and characterization of stable bis(carbon dioxide) adducts of molybdenum provide insights into the reactivity and potential applications of these compounds in creating new materials and catalysts (Alvarez et al., 1986).
Wissenschaftliche Forschungsanwendungen
Dermatologie
Psoriasis-Behandlung: Bis-TBDMS-trans-Calcipotriol wird in der dermatologischen Forschung zur Behandlung von Psoriasis eingesetzt. Es wirkt, indem es die Proliferation und Differenzierung von Keratinozyten moduliert, die Hautzellen, die an der Pathologie der Psoriasis beteiligt sind {svg_1}.
Onkologie
Krebsforschung: In der Onkologie untersuchen Forscher das Potenzial von this compound, die Proliferation von Krebszellen zu hemmen. Seine Rolle als Vitamin-D-Analogon legt nahe, dass es bei der Untersuchung der Zellzyklusregulation und Apoptose in Krebszellen von Vorteil sein könnte {svg_2} {svg_3}.
Immunologie
Modulation der Immunantwort: Diese Verbindung wird auf ihre Auswirkungen auf das Immunsystem untersucht. Sie könnte Anwendungen im Verständnis haben, wie Vitamin-D-Spiegel die Immunantwort beeinflussen und die potenziellen therapeutischen Wirkungen bei Autoimmunerkrankungen {svg_4}.
Endokrinologie
Aktivierung des Vitamin-D-Rezeptors (VDR): This compound wird verwendet, um die Aktivierung des VDR in der endokrinen Forschung zu untersuchen. Dies hat Auswirkungen auf die Knochengesundheit, die Kalziumhomöostase und die Behandlung von metabolischen Knochenerkrankungen {svg_5}.
Pharmakologie
Arzneimittelentwicklung: Die pharmakologischen Eigenschaften von this compound sind für die Entwicklung neuer Medikamente von Interesse. Seine Fähigkeit, an VDR zu binden, macht es zu einem Kandidaten für die Entwicklung neuartiger Therapeutika für Krankheiten im Zusammenhang mit Vitamin-D-Mangel {svg_6}.
Biochemie
Signaltransduktionsstudien: In der Biochemie wird this compound verwendet, um Signaltransduktionswege zu untersuchen, die an Vitamin D beteiligt sind. Diese Forschung kann Einblicke in die Art und Weise liefern, wie Vitamin D verschiedene zelluläre Prozesse beeinflusst {svg_7}.
Molekulare Biologie
Genexpressionsanalyse: Molekularbiologen verwenden this compound, um Genexpressionsänderungen zu untersuchen, die durch Vitamin D induziert werden. Dies kann helfen, die genetische Grundlage von Krankheiten zu verstehen, die durch Vitamin-D-Spiegel beeinflusst werden {svg_8}.
Analytische Chemie
Analytischer Standard: This compound dient als analytischer Standard bei der Entwicklung von Assays zur Messung von Vitamin-D-Spiegeln und seinen Analoga in biologischen Proben, was für diagnostische Zwecke entscheidend ist {svg_9}.
Wirkmechanismus
Target of Action
Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
This compound exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .
Biochemical Pathways
It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Result of Action
The binding of this compound to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .
Safety and Hazards
While specific safety and hazard information for Bis-TBDMS-trans-calcipotriol is not provided in the search results, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



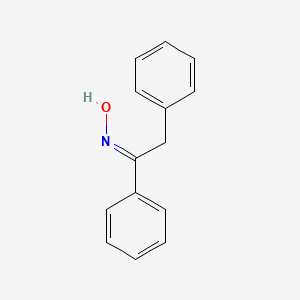
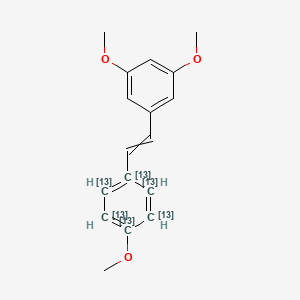
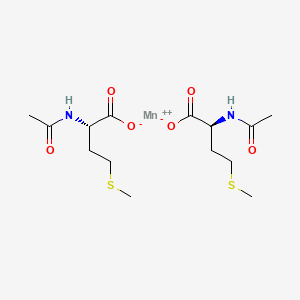

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)
